For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Atropisomerism of 2,2'-Binaphthyls
This guide provides a comprehensive overview of the principles, quantification, and practical applications of atropisomerism in 2,2'-binaphthyl derivatives.
Introduction to 2,2'-Binaphthyl Atropisomerism
Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, leading to chiral molecules that do not possess a stereocenter. In the case of 2,2'-disubstituted-1,1'-binaphthyls, the steric hindrance between the substituents at the 2 and 2' positions, as well as between the hydrogen atoms at the 8 and 8' positions of the naphthalene (B1677914) rings, restricts free rotation around the C1-C1' bond. This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers known as atropisomers.[1][2] These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality.
The stability of these atropisomers is determined by the energy barrier to rotation around the binaphthyl bond. If this barrier is high enough to allow for the isolation of the individual enantiomers at room temperature (typically > 80-100 kJ/mol), the compound is said to exhibit atropisomerism.[3] The dihedral angle between the two naphthalene rings is a key structural parameter, typically around 90° in the ground state for many derivatives like BINAP.[1]
The unique, C2-symmetric, and rigid chiral scaffold of 2,2'-binaphthyl derivatives has made them invaluable in various fields, particularly in asymmetric catalysis where they serve as chiral ligands for transition metals.[1][4][5] Prominent examples include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and 1,1'-bi-2-naphthol (B31242) (BINOL), which have been instrumental in the development of highly enantioselective reactions.[1][6][7] Furthermore, the atropisomeric properties of binaphthyl derivatives are being explored in drug discovery and materials science.[6][8]
Quantitative Data on Rotational Barriers and Structural Parameters
The rotational barrier is a critical parameter that dictates the configurational stability of atropisomers. This barrier is influenced by the nature and size of the substituents at the 2,2' positions and other positions on the naphthyl rings. Below is a summary of key quantitative data for prominent 2,2'-binaphthyl derivatives.
| Compound | Substituents (2,2') | Rotational Barrier (kcal/mol) | Dihedral Angle (°) | Notes |
| 1,1'-Binaphthyl | -H | ~24 | - | Racemizes readily at room temperature.[3] |
| BINOL (1,1'-Bi-2-naphthol) | -OH | ~37-40 | - | Optically stable at room temperature.[3][9][10] |
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | -P(C6H5)2 | ~49.4 | ~90 | Highly stable atropisomers.[1][3] |
| NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) | -NH2, -OH | ~40.4 | - | Stable atropisomers.[3] |
| BINAM (1,1'-Binaphthyl-2,2'-diamine) | -NH2 | - | 66.1 (R-enantiomer) | The dihedral angle can be influenced by its chemical environment.[8] |
Note: Rotational barriers can be determined experimentally by thermal racemization studies or computationally via methods like Density Functional Theory (DFT).[3][11]
Experimental Protocols
The synthesis and resolution of 2,2'-binaphthyl derivatives are crucial for their application in asymmetric synthesis.
A common method for the synthesis of racemic BINOL is the oxidative coupling of 2-naphthol (B1666908).
Materials:
-
2-Naphthol
-
Iron(III) chloride (FeCl3)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve 2-naphthol in a suitable solvent such as water or an organic solvent.
-
Add a solution of iron(III) chloride (FeCl3) as the oxidizing agent. The reaction is typically carried out at room temperature with vigorous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding an aqueous solution of hydrochloric acid to quench the reaction and dissolve the iron salts.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude racemic BINOL.
-
The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexane to afford pure racemic BINOL.
The separation of enantiomers can be achieved by forming diastereomeric complexes with a chiral resolving agent.[12] A well-established method utilizes N-benzylcinchonidinium chloride.[13][14]
Materials:
-
Racemic BINOL
-
N-benzylcinchonidinium chloride
-
Acetonitrile (B52724) (MeCN)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Aqueous HCl
Procedure:
-
Complex Formation: Dissolve racemic BINOL and approximately 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile. Heat the mixture to reflux to ensure complete dissolution.[14]
-
Crystallization: Allow the solution to cool gradually. The (R)-BINOL will preferentially form a crystalline diastereomeric complex with the resolving agent.[14] Cool the mixture further in an ice bath to maximize crystallization.
-
Isolation of (R)-BINOL Complex: Filter the solid complex and wash with cold acetonitrile to remove the mother liquor containing the enriched (S)-BINOL. The diastereomeric excess of the complex can be enhanced by slurrying in methanol.[14]
-
Liberation of (R)-BINOL: Suspend the diastereomeric complex in a mixture of ethyl acetate and aqueous HCl. Stir vigorously to break the complex. The (R)-BINOL will dissolve in the organic layer, and the resolving agent will move to the aqueous layer.
-
Work-up for (R)-BINOL: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain enantiomerically pure (R)-BINOL.[14]
-
Isolation of (S)-BINOL: The mother liquor from the initial crystallization is enriched in (S)-BINOL. Concentrate the mother liquor and liberate the (S)-BINOL using a similar acid-base work-up as described for the (R)-enantiomer. The enantiomeric purity can be further enhanced by recrystallization.
The enantiomeric excess (ee) of the resolved BINOL samples should be determined using chiral HPLC.
Typical Conditions:
-
Chiral Stationary Phase: A column with a chiral stationary phase (e.g., polysaccharide-based) is used.
-
Mobile Phase: A mixture of hexanes and isopropanol (B130326) is commonly employed. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength where BINOL absorbs strongly (e.g., 254 nm).
-
Procedure: Dissolve a small sample of the resolved BINOL in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas.[15]
Visualizations
Caption: Steric hindrance creates a high rotational barrier, allowing for the isolation of (R) and (S) atropisomers.
Caption: A generalized workflow for the separation of binaphthyl enantiomers using a chiral resolving agent.
Caption: The role of a chiral BINAP ligand in guiding the stereochemical outcome of a hydrogenation reaction.
Conclusion
The atropisomerism of 2,2'-binaphthyls is a cornerstone of modern asymmetric synthesis and catalysis. The steric hindrance around the C1-C1' bond creates a stable chiral axis, which has been leveraged to design highly effective chiral ligands like BINAP and BINOL. Understanding the principles of their stereochemistry, the quantitative aspects of their rotational stability, and the experimental protocols for their synthesis and resolution is critical for researchers and professionals in drug development and chemical sciences. The continued exploration of binaphthyl derivatives promises to yield new catalysts and chiral materials with enhanced performance and novel applications.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
